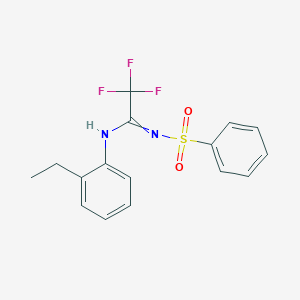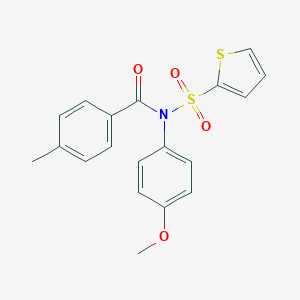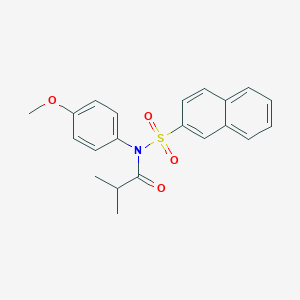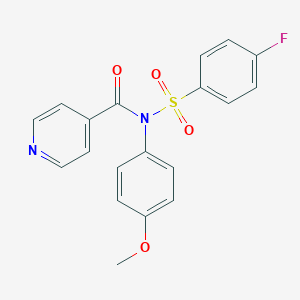![molecular formula C18H16N2O3S B284101 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester, also known as MCC950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the production of pro-inflammatory cytokines in response to various stimuli. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for a range of inflammatory diseases, including gout, type 2 diabetes, multiple sclerosis, and Alzheimer's disease.
Mechanism of Action
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester targets the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by triggering the production of pro-inflammatory cytokines in response to various stimuli. This compound specifically targets the ATPase domain of the NLRP3 protein, which is required for the activation of the inflammasome. By inhibiting the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of gout, this compound has been shown to reduce serum uric acid levels and joint damage, as well as inhibit the production of pro-inflammatory cytokines. In type 2 diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In multiple sclerosis, this compound has been shown to reduce neuroinflammation and improve clinical outcomes. In Alzheimer's disease, this compound has been shown to reduce neuroinflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the inflammasome without affecting other parts of the immune system. Another advantage is that this compound is a small molecule inhibitor, which makes it easier to administer and study than larger protein-based inhibitors. One limitation of using this compound in lab experiments is that it is not yet approved for clinical use, which means that its safety and efficacy in humans are not yet fully established.
Future Directions
There are several future directions for research on 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester. One area of research is to further elucidate the mechanism of action of this compound and its effects on the NLRP3 inflammasome. Another area of research is to investigate the potential therapeutic applications of this compound in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, researchers may explore the potential of combining this compound with other anti-inflammatory agents to enhance its efficacy. Finally, clinical trials are needed to establish the safety and efficacy of this compound in humans.
Synthesis Methods
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester was first synthesized by researchers at the University of Queensland in Australia in 2015. The synthesis method involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then coupled with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide to form the intermediate product. The final step involves esterification of the intermediate product with methanol to yield this compound.
Scientific Research Applications
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been extensively studied in preclinical models of various inflammatory diseases, including gout, type 2 diabetes, multiple sclerosis, and Alzheimer's disease. In animal models of gout, this compound has been shown to reduce inflammation and joint damage by inhibiting the NLRP3 inflammasome. In type 2 diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In multiple sclerosis, this compound has been shown to reduce neuroinflammation and improve clinical outcomes. In Alzheimer's disease, this compound has been shown to reduce neuroinflammation and improve cognitive function.
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H16N2O3S/c1-11-5-7-12(8-6-11)18(22)23-10-16(21)20-17-14(9-19)13-3-2-4-15(13)24-17/h5-8H,2-4,10H2,1H3,(H,20,21) |
InChI Key |
WYBPGEUMHAQHPP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)



